5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, a butyl group, a methyl group, and an isopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The amino group, butyl group, methyl group, and isopropyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the butyl and methyl groups can be added through alkylation reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or amino group.
Reduction: Reduced derivatives, such as amines.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the butyl and methyl groups.
N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
5-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the methyl group.
Uniqueness
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of all four substituents (amino, butyl, methyl, and isopropyl groups) on the pyrazole ring
Biological Activity
5-amino-N-butyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, with the CAS number 2171318-07-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. The following sections will explore its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.
The molecular formula of this compound is C12H22N4O, with a molecular weight of 238.33 g/mol. The compound's structure is significant in determining its biological activity.
Property | Value |
---|---|
CAS Number | 2171318-07-1 |
Molecular Formula | C₁₂H₂₂N₄O |
Molecular Weight | 238.33 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.
Case Studies
- MCF7 and NCI-H460 Cell Lines : In a study evaluating various pyrazole derivatives, compounds similar to this compound exhibited growth inhibition with IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
- Aurora-A Kinase Inhibition : Another study reported that certain pyrazole derivatives displayed significant inhibition of Aurora-A kinase, a critical regulator in cancer cell proliferation. The IC₅₀ values for these compounds were as low as 0.16 µM .
- Cytotoxicity Assessments : Compounds structurally related to this compound showed cytotoxic effects with IC₅₀ values indicating potent activity against HepG2 and HCT116 cancer cell lines .
The biological activity of pyrazole derivatives can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazoles act as inhibitors of kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways.
- DNA Interaction : Some studies suggest that pyrazole compounds can bind to DNA, disrupting replication and transcription processes.
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
5-amino-N-butyl-N-methyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H22N4O/c1-5-6-7-15(4)12(17)10-8-14-16(9(2)3)11(10)13/h8-9H,5-7,13H2,1-4H3 |
InChI Key |
KXUFFAPZAJXVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N(N=C1)C(C)C)N |
Origin of Product |
United States |
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